molecular formula C16H17ClFN3O2 B8202153 tert-Butyl 3-chloro-2-(4-fluorophenyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate

tert-Butyl 3-chloro-2-(4-fluorophenyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate

Cat. No.: B8202153
M. Wt: 337.77 g/mol
InChI Key: CRLPKUSLVXOXKS-UHFFFAOYSA-N
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Description

Tert-Butyl 3-chloro-2-(4-fluorophenyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate: is a complex organic compound that belongs to the class of pyrrolopyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-chloro-2-(4-fluorophenyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate typically involves multiple steps, starting with the construction of the pyrrolopyrazole core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a catalyst may be necessary to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistency and efficiency. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 3-chloro-2-(4-fluorophenyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : Converting the compound to its corresponding oxidized derivatives.

  • Reduction: : Reducing specific functional groups within the molecule.

  • Substitution: : Replacing one or more atoms or groups in the molecule with different atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications that can enhance the compound's biological activity or physical properties.

Scientific Research Applications

Tert-Butyl 3-chloro-2-(4-fluorophenyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate: has several scientific research applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-Butyl 3-chloro-2-(4-fluorophenyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the desired therapeutic or biological outcomes.

Comparison with Similar Compounds

Tert-Butyl 3-chloro-2-(4-fluorophenyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate: can be compared with other similar compounds, such as:

  • Tert-Butyl N-(5-bromo-3-chloro-2-fluorophenyl)carbamate

  • Tert-Butyl (3-bromo-5-chloro-2-fluorophenyl)carbamate

These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of This compound lies in its specific arrangement of functional groups and its potential for diverse applications.

Properties

IUPAC Name

tert-butyl 3-chloro-2-(4-fluorophenyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFN3O2/c1-16(2,3)23-15(22)20-8-12-13(9-20)19-21(14(12)17)11-6-4-10(18)5-7-11/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLPKUSLVXOXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(N(N=C2C1)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.77 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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